2-(4-Acryloylpiperazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-[4-(PROP-2-ENOYL)PIPERAZIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(PROP-2-ENOYL)PIPERAZIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves the reaction of protected 1,2-diamines with sulfonium salts under basic conditions . The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt . The protected diamines are obtained in two steps from available amino acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(PROP-2-ENOYL)PIPERAZIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
2-[4-(PROP-2-ENOYL)PIPERAZIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticonvulsant properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(PROP-2-ENOYL)PIPERAZIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been observed to bind moderately to neuronal voltage-sensitive sodium channels, which play a crucial role in the transmission of nerve impulses . This binding can modulate the activity of these channels, potentially leading to anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide: Exhibits good analgesic activity.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Another compound with notable biological activity.
Uniqueness
2-[4-(PROP-2-ENOYL)PIPERAZIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to its specific structural features, such as the presence of the trifluoromethyl group and the prop-2-enoyl moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H18F3N3O2 |
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Molecular Weight |
341.33 g/mol |
IUPAC Name |
2-(4-prop-2-enoylpiperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H18F3N3O2/c1-2-15(24)22-9-7-21(8-10-22)11-14(23)20-13-6-4-3-5-12(13)16(17,18)19/h2-6H,1,7-11H2,(H,20,23) |
InChI Key |
YETCGTHHXJYTJH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)CC(=O)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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